molecular formula C25H16N4O7S2 B11658314 methyl 4-[({[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11658314
M. Wt: 548.6 g/mol
InChI Key: RLVPOKIOBTYVKJ-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a nitro group, a benzothiazole moiety, and an isoindole ring

Preparation Methods

The synthesis of METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindole Ring: The isoindole ring is typically synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, usually using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through a condensation reaction involving a 2-aminothiophenol derivative and a carbonyl compound.

    Coupling Reactions:

    Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, halogens, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar compounds to METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE include:

    METHYL 4-(2-{[6-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound differs by having an amino group instead of a nitro group.

    METHYL 4-(2-{[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID: This compound has a carboxylic acid group instead of a methyl ester.

These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C25H16N4O7S2

Molecular Weight

548.6 g/mol

IUPAC Name

methyl 4-[[2-[[6-(4-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H16N4O7S2/c1-36-24(33)13-5-7-14(8-6-13)26-20(30)12-37-25-27-17-10-9-15(11-19(17)38-25)28-22(31)16-3-2-4-18(29(34)35)21(16)23(28)32/h2-11H,12H2,1H3,(H,26,30)

InChI Key

RLVPOKIOBTYVKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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